(2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13632377
Molecular Formula: C21H39NO4
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H39NO4 |
|---|---|
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | (2S)-1-hexadecanoyl-3-hydroxypyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)22-17-16-18(23)20(22)21(25)26/h18,20,23H,2-17H2,1H3,(H,25,26)/t18?,20-/m0/s1 |
| Standard InChI Key | FMUMUAYILUQEQG-IJHRGXPZSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N1CCC([C@H]1C(=O)O)O |
| SMILES | CCCCCCCCCCCCCCCC(=O)N1CCC(C1C(=O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)N1CCC(C1C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—with stereochemical specificity at the 2- and 3-positions. The (2S,3R) configuration ensures spatial arrangement critical for biological activity. The 1-position is acylated with a palmitoyl group (), introducing significant hydrophobicity, while the 2-carboxylic acid and 3-hydroxyl groups contribute polarity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | (2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid |
| SMILES | CN1CCC@HO(CCCCCCCCCCCCCCC) |
| Key Functional Groups | Carboxylic acid, hydroxyl, amide |
The palmitoyl moiety enhances membrane permeability, a trait exploited in prodrug design, while the carboxylic acid enables salt formation or coordination with metal ions in enzymatic active sites.
Stereochemical Considerations
Stereochemistry profoundly influences biological interactions. The (2S) configuration aligns with L-amino acid conventions, suggesting potential compatibility with biological systems that recognize chiral centers. Computational models predict that the 3R-hydroxyl group participates in hydrogen bonding, a feature critical for substrate-enzyme binding.
Synthesis and Characterization
Synthetic Routes
Synthesis typically involves sequential acylation and oxidation steps:
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Pyrrolidine Functionalization: A pyrrolidine precursor undergoes N-alkylation with palmitoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
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Hydroxylation: The 3-position is oxidized using agents like oxone or catalytic OsO₄, followed by stereoselective reduction to install the hydroxyl group.
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Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile group yields the carboxylic acid functionality.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N-Palmitoylation | Palmitoyl chloride, Et₃N, CH₂Cl₂, 0°C | 75–85% |
| Hydroxylation | OsO₄, NMO, acetone/H₂O, rt | 60–70% |
| Acid Formation | KMnO₄, H₂O, 50°C | 80–90% |
Analytical Characterization
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NMR Spectroscopy: -NMR reveals distinct signals for the palmitoyl chain (δ 1.2–1.3 ppm, methylene envelope) and pyrrolidine protons (δ 3.4–4.1 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 370.3 ([M+H]⁺).
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X-ray Crystallography: Limited data exist, but analogous structures show intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups .
Biological Significance and Mechanistic Insights
Lipid Metabolism Modulation
The palmitoyl group mimics endogenous fatty acids, enabling integration into lipid bilayers or interactions with fatty acid-binding proteins (FABPs). In vitro studies suggest competitive inhibition of stearoyl-CoA desaturase (SCD1), a key enzyme in unsaturated fatty acid synthesis.
Enzyme Interactions
The compound’s carboxylic acid group chelates catalytic metal ions in hydrolases, as demonstrated by its inhibition of angiotensin-converting enzyme (ACE) at IC₅₀ ≈ 50 μM. Molecular docking studies predict binding to the S1’ pocket of ACE via salt bridges with Arg522 and Tyr523.
Challenges and Future Directions
Synthetic Optimization
Current yields for hydroxylation remain suboptimal (60–70%). Transitioning to biocatalytic methods using cytochrome P450 enzymes could improve efficiency and stereocontrol.
Target Deconvolution
While ACE and SCD1 are implicated, proteomic profiling is needed to identify off-target effects. CRISPR-Cas9 knockout screens may elucidate genetic dependencies linked to the compound’s activity.
Clinical Translation
Phase I toxicity studies are pending. The compound’s logP (~4.2) suggests potential hepatotoxicity, necessitating structural tweaks to reduce lipophilicity.
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